![molecular formula C15H9ClF4N4O B2719137 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-96-9](/img/structure/B2719137.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H9ClF4N4O and its molecular weight is 372.71. The purity is usually 95%.
BenchChem offers high-quality 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
A study focused on the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines elucidates the importance of such compounds in understanding molecular conformations and hydrogen bonding. These compounds, including variations with fluorophenyl groups, demonstrate significant similarities in molecular conformations and hydrogen bonding patterns, which are crucial for their potential applications in developing new materials and pharmaceuticals (Sagar et al., 2017).
Anticancer Properties
Another aspect of research involves the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. These compounds, showcasing structural similarity to the subject compound through their fluorophenyl and triazole moieties, highlight the role of specific functional groups in enhancing anticancer activity. The unique mechanism of tubulin inhibition provided by these structures offers insights into designing new anticancer therapies with improved efficacy and reduced resistance (Zhang et al., 2007).
Antifungal Applications
Further, the development of novel antifungal 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety, resonates with the structure of the chemical . These compounds, derived from similar synthetic routes, exhibit potent antifungal activities, indicating the broader utility of such structures in developing new antifungal agents. The research underscores the significance of fluorinated moieties in enhancing biological activity, offering avenues for the synthesis of more effective antifungal compounds (Eto et al., 2000).
Electronic and Optical Properties
The exploration of luminescent copoly(aryl ether)s incorporating electron-transporting segments, such as bis(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole, sheds light on the impact of trifluoromethyl and triazole groups on electronic and optical properties. These findings are pertinent to the development of advanced materials for optoelectronic applications, demonstrating how structural modifications can tailor the photophysical properties of organic compounds for specific technological uses (Chen & Chen, 2004).
Photophysical Properties and Sensing Applications
Lastly, the study of heteroleptic phosphorescent Ir(III) complexes incorporating phenylpyridine and triazol-pyridine derivatives highlights the versatility of such structures in fine-tuning the energy and nature of the lowest excited states. This research underscores the potential of using these complexes in sensing applications and organic light-emitting diodes (OLEDs), where the precise control over photophysical properties is crucial for performance enhancement (Avilov et al., 2007).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N4O/c1-8-22-24(13-12(16)6-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-10(17)3-5-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUHQXCBNCSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2719054.png)
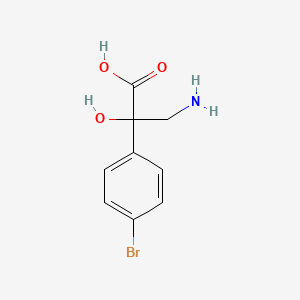
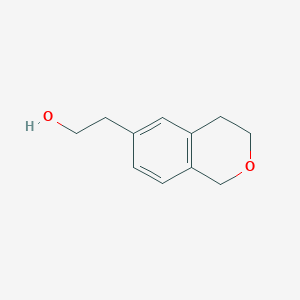
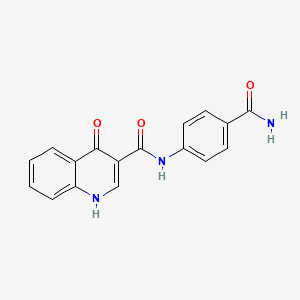


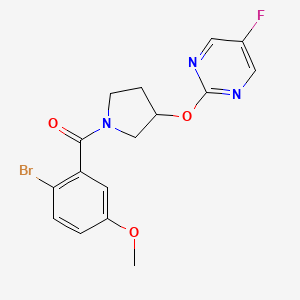


![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
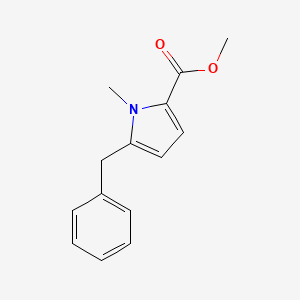
![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)

![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)